2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide
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Overview
Description
2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the benzothiazole ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Sulfonylation: The benzylsulfonyl group is introduced by reacting the benzothiazole derivative with benzylsulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the sulfonylated benzothiazole with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, thiols; typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: As a probe to study enzyme inhibition, particularly monoamine oxidase (MAO) inhibition.
Medicine: Potential therapeutic agent for neurodegenerative disorders due to its MAO inhibitory activity.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide involves the inhibition of monoamine oxidase (MAO) enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and neuropsychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzo[d]thiazole derivatives: These compounds share the benzothiazole core and have been studied for their MAO inhibitory activity.
Benzylsulfonyl derivatives: Compounds with the benzylsulfonyl group have been explored for their potential biological activities.
Uniqueness
2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is unique due to its specific combination of the benzothiazole core, methyl group, and benzylsulfonyl group, which together contribute to its potent and selective MAO inhibitory activity .
Properties
IUPAC Name |
2-benzylsulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-12-18-15-8-7-14(9-16(15)23-12)19-17(20)11-24(21,22)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEMAEDFJQZNJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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